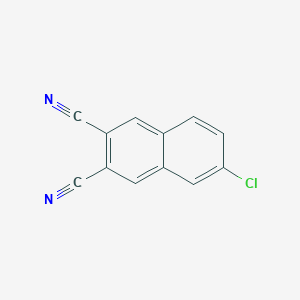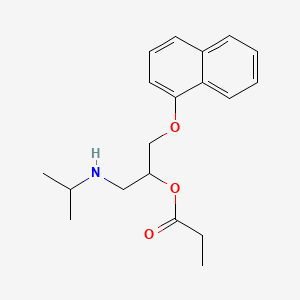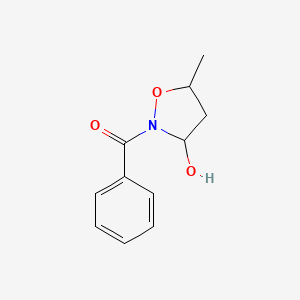
(2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane is an organosilicon compound that features both phenyl and phenoxy groups attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane typically involves the reaction of (2-ethoxyphenyl)dimethylchlorosilane with (3-(phenoxy)phenyl)methanol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
(2−Ethoxyphenyl)dimethylchlorosilane+(3−Phenoxyphenyl)methanol→(2−Ethoxyphenyl)dimethyl((3−phenoxyphenyl)methoxymethyl)silane+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The phenyl and phenoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent used for this compound.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the phenyl and phenoxy groups can lead to the formation of quinones or other oxidized aromatic compounds.
Reduction: Reduction can result in the formation of the corresponding alcohols or hydrocarbons.
Substitution: Substitution reactions can yield a variety of organosilicon compounds depending on the nucleophile used.
科学研究应用
(2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in the design of novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique structural properties.
作用机制
The mechanism of action of (2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with other elements, allowing the compound to participate in a range of chemical reactions. The phenyl and phenoxy groups can interact with biological molecules, potentially influencing their activity and function.
相似化合物的比较
Similar Compounds
- (2-Methoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane
- (2-Ethoxyphenyl)dimethyl((3-(methoxy)phenyl)methoxymethyl)silane
- (2-Phenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane
Uniqueness
(2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane is unique due to the presence of both ethoxy and phenoxy groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
106786-75-8 |
|---|---|
分子式 |
C24H28O3Si |
分子量 |
392.6 g/mol |
IUPAC 名称 |
(2-ethoxyphenyl)-dimethyl-[(3-phenoxyphenyl)methoxymethyl]silane |
InChI |
InChI=1S/C24H28O3Si/c1-4-26-23-15-8-9-16-24(23)28(2,3)19-25-18-20-11-10-14-22(17-20)27-21-12-6-5-7-13-21/h5-17H,4,18-19H2,1-3H3 |
InChI 键 |
ODNWPABOIKSFFH-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1[Si](C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid](/img/structure/B14314452.png)
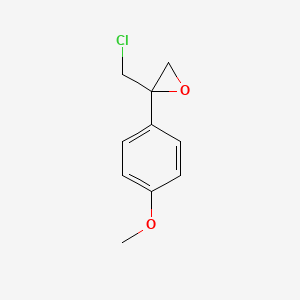
![Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane](/img/structure/B14314455.png)
![2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid](/img/structure/B14314462.png)
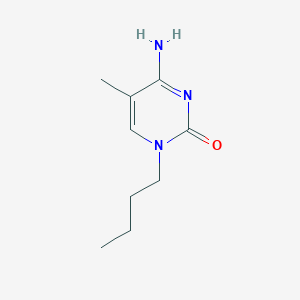
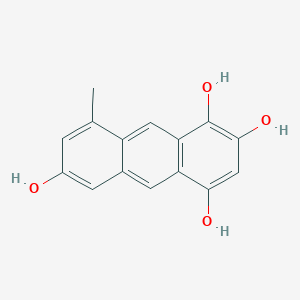
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one](/img/structure/B14314468.png)
![4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol](/img/structure/B14314480.png)
![Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)-](/img/structure/B14314484.png)
